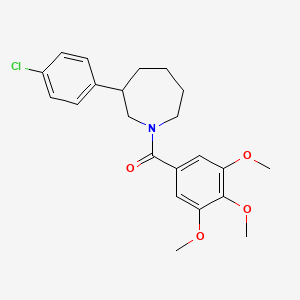

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: is a synthetic organic compound that features a unique combination of a chlorophenyl group and a trimethoxyphenyl group linked through an azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and a suitable dihaloalkane.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.

Final Coupling: The final step involves coupling the azepane derivative with the trimethoxyphenyl derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like nitronium ion (NO2+) in nitration reactions or sulfonyl chlorides in sulfonation reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-cancer and anti-inflammatory properties.

Biological Studies: The compound’s ability to interact with specific biological targets makes it useful in studying cellular pathways and mechanisms.

Industrial Applications:

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: can be compared with other azepane derivatives and trimethoxyphenyl-containing compounds.

Colchicine: A well-known anti-cancer agent that also inhibits tubulin polymerization.

Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.

Uniqueness

The uniqueness of This compound lies in its combined structural features, which allow it to interact with multiple biological targets, potentially leading to a broader spectrum of activity compared to other similar compounds .

Biologische Aktivität

The compound 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane is a synthetic derivative with potential biological activities. Its structure features a chlorophenyl group and a trimethoxybenzoyl moiety, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and other therapeutic potentials based on recent research findings.

Anticancer Properties

Recent studies have indicated that various derivatives of azepane compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, research has shown that compounds with similar structural features can induce apoptosis in cancer cells by targeting microtubule dynamics.

- Cell Lines Tested :

- Prostate (DU-145)

- Cervical (HeLa)

- Lung adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Microtubule disruption |

| CA-4 | A549 | 0.054 | Tubulin assembly inhibition |

| Compound from | HeLa | 0.048 | Apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells.

Antifungal Activity

In addition to its anticancer effects, the compound has shown promising antifungal activity. Similar azepane derivatives were synthesized and tested against various pathogenic fungi.

- Fungal Strains Tested :

- Candida albicans

- Aspergillus niger

Table 2: Antifungal Activity Against Pathogenic Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | TBD |

| Azole derivative | Aspergillus niger | TBD |

The MIC values will provide insight into the effectiveness of the compound against fungal infections.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, leading to inhibited microtubule polymerization and subsequent cell cycle arrest.

- Apoptosis Induction : Activation of caspase pathways has been observed in treated cancer cells, suggesting a mechanism for inducing programmed cell death.

Case Studies

A notable case study involved the evaluation of a related azepane derivative in a preclinical model. The study demonstrated significant tumor regression in xenograft models when treated with the compound over a period of four weeks.

Study Design

- Model : Xenograft mice with human cancer cells.

- Treatment Regimen : Daily administration of the compound.

- Outcome Measures : Tumor size reduction and survival rates.

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIXNDLOYNMAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.